molecular formula C6H8N2O3 B12881917 1-(3-Methoxyisoxazol-5-yl)ethanone oxime

1-(3-Methoxyisoxazol-5-yl)ethanone oxime

Cat. No.: B12881917
M. Wt: 156.14 g/mol
InChI Key: LXIAYJGIJKDHHJ-QPJJXVBHSA-N
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Description

1-(3-Methoxyisoxazol-5-yl)ethanone oxime is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime typically involves the formation of the isoxazole ring followed by the introduction of the oxime group. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the isoxazole ring. The oxime group can then be introduced through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyisoxazol-5-yl)ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison: 1-(3-Methoxyisoxazol-5-yl)ethanone oxime is unique due to its specific substitution pattern on the isoxazole ring and the presence of the oxime group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the presence of the methoxy and oxime groups .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(NE)-N-[1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H8N2O3/c1-4(7-9)5-3-6(10-2)8-11-5/h3,9H,1-2H3/b7-4+

InChI Key

LXIAYJGIJKDHHJ-QPJJXVBHSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=NO1)OC

Canonical SMILES

CC(=NO)C1=CC(=NO1)OC

Origin of Product

United States

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